molecular formula C16H33NO3 B085886 N,N-Bis(2-hydroxyethyl)dodecanamide CAS No. 120-40-1

N,N-Bis(2-hydroxyethyl)dodecanamide

Cat. No.: B085886
CAS No.: 120-40-1
M. Wt: 287.44 g/mol
InChI Key: AOMUHOFOVNGZAN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N,N-Bis(2-hydroxyethyl)dodecanamide, also known as Lauric Diethanolamide, is a nonionic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act on various targets depending on their specific chemical structure and the environment in which they are used.

Mode of Action

The mode of action of this compound is primarily based on its surfactant properties. It has been shown to form ordered self-assemblies in water, resulting in high electric conductivity . This suggests that the compound can facilitate the movement of charge carriers, possibly through the formation of π-stacked arrays via the self-assembly of its amide groups .

Pharmacokinetics

It’s known that thermal treatment during polymer processing can lead to the formation of diethanolamine and the monododecanoic ester of the substance .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its use as a surfactant. In the context of wastewater treatment, for example, it has been shown to be effective at removing p-hydroxybenzoic acid from water .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its ability to form ordered self-assemblies in water suggests that its activity may be affected by the presence and characteristics of the aqueous environment . Furthermore, it is stable to hydrolysis in gastric juice simulant and in 3% acetic acid , indicating that its stability may be influenced by pH and other chemical conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lauric acid diethanolamide is synthesized through the reaction of lauric acid (or its derivatives) with diethanolamine. The reaction typically involves heating the reactants to a temperature range of 120-160°C under an inert atmosphere to prevent oxidation. The process can be catalyzed by acidic or basic catalysts to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the production of lauric acid diethanolamide involves continuous flow reactors to maintain consistent quality and yield. The raw materials are fed into the reactor, where they undergo the amidation reaction. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Lauric acid diethanolamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Carboxylic acids, oxoacids.

Major Products Formed:

    Oxidation: Aldehydes, ketones.

    Reduction: Primary amines.

    Substitution: Esters.

Comparison with Similar Compounds

Uniqueness: Lauric acid diethanolamide is unique due to its balanced hydrophilic-lipophilic properties, making it highly effective as a surfactant in a wide range of applications. Its ability to form stable emulsions and foams sets it apart from other similar compounds .

Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)dodecanamide
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InChI

InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-16(20)17(12-14-18)13-15-19/h18-19H,2-15H2,1H3
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InChI Key

AOMUHOFOVNGZAN-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCC(=O)N(CCO)CCO
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Molecular Formula

C16H33NO3
Record name LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1)
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DSSTOX Substance ID

DTXSID5025491, DTXSID101022608
Record name N,N-Bis(2-hydroxyethyl)dodecanamide
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Molecular Weight

287.44 g/mol
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Physical Description

Lauric acid diethanolamine condensate (1/1) is an off-white waxy solid. (NTP, 1992), Liquid; Liquid, Other Solid, Amber liquid or solid; [HSDB] Off-white solid; [CAMEO] Solid; mp = 38.7 deg C; [EPA HPV] Off-white pellets; [Akzo Nobel MSDS]
Record name LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1)
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Record name Dodecanamide, N,N-bis(2-hydroxyethyl)-
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Boiling Point

462 to 471 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), Sol in lower alcohols, propylene glycol, polyethylene glycols, insoluble in water.
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Record name N,N-DI(2-HYDROXYETHYL)LAURAMIDE
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Density

Approximately 8.1 lb/gal
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Vapor Pressure

0.00000001 [mmHg]
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Color/Form

Wax, Amber liquid

CAS No.

120-40-1, 72968-36-6
Record name LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1)
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Melting Point

108 to 117 °F (NTP, 1992), 38.7 °C, 38.00 to 39.00 °C. @ 760.00 mm Hg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of N,N-Bis(2-hydroxyethyl)dodecanamide?

A1: this compound, also known as Lauric Acid Diethanolamine Condensate, has widespread use in consumer products like cosmetics, shampoos, and soaps. [] It also acts as a surfactant, enabling the intensive dispersion and synchronous assembly of single-walled carbon nanotubes (SWNTs) in specific surfactant-oil-water systems. This property makes it valuable for developing new functional materials. []

Q2: Are there any safety concerns regarding the use of this compound in food contact materials?

A2: The European Food Safety Authority (EFSA) concluded that this compound poses no safety concern for consumers when used in food contact materials, provided its migration does not exceed 5 mg/kg of food. Additionally, the residual amount of diethanolamine migrating from plastics should not exceed 0.3 mg/kg of food. []

Q3: How does the structure of this compound contribute to its high electrical conductivity in liquid crystal formations?

A3: Research indicates that the self-assembly of amide groups within this compound, characterized by delocalized electrons, forms π-stacked arrays. This specific arrangement exhibits high mobility for charge carriers, resulting in excellent electrical conductivity within the liquid crystal structure. []

Q4: What analytical techniques are employed to separate and identify this compound in mixtures?

A4: Alumina column chromatography proves effective in separating this compound and N-(2-hydroxyethyl)dodecanamide from mixtures containing dodecyl poly(oxyethylene) ethers. This method utilizes the distinct elution behaviors of these compounds under specific solvent conditions. []

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